Cas no 401892-85-1 (4-(Pentafluorothio)benzonitrile)
4-(Pentafluorothio)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-(Pentafluorosulfanyl)benzonitrile
- 4-(Pentafluorothio)benzonitrile
- 4-(pentafluoro-λ<sup>6</sup>-sulfanyl)benzonitrile
- 4-Cyanophenylsulphur pentafluoride
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- MDL: MFCD03788521
- Inchi: 1S/C7H4F5NS/c8-14(9,10,11,12)7-3-1-6(5-13)2-4-7/h1-4H
- InChI Key: SGACKKUEROEDNX-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C#N)=CC=1)(F)(F)(F)(F)F
Computed Properties
- Exact Mass: 228.99800
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 49.09000
- LogP: 4.21568
4-(Pentafluorothio)benzonitrile Security Information
- Hazard Statement: Toxic
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Hazardous Material Identification:
- HazardClass:6.1
4-(Pentafluorothio)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P227385-50mg |
4-(Pentafluorothio)benzonitrile |
401892-85-1 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P227385-100mg |
4-(Pentafluorothio)benzonitrile |
401892-85-1 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P227385-500mg |
4-(Pentafluorothio)benzonitrile |
401892-85-1 | 500mg |
$ 95.00 | 2022-06-03 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P857944-1g |
4-(Pentafluorothio)Benzonitrile |
401892-85-1 | ≥98% | 1g |
¥739.00 | 2022-06-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P857944-5g |
4-(Pentafluorothio)Benzonitrile |
401892-85-1 | ≥98% | 5g |
¥3,300.00 | 2022-06-14 | |
| Apollo Scientific | PC0804-1g |
4-(Pentafluorothio)benzonitrile |
401892-85-1 | 1g |
£125.00 | 2024-05-25 | ||
| Apollo Scientific | PC0804-5g |
4-(Pentafluorothio)benzonitrile |
401892-85-1 | 5g |
£495.00 | 2024-05-25 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P39250-1g |
4-(pentafluoro-λ6-sulfanyl)benzonitrile |
401892-85-1 | 1g |
¥932.0 | 2021-09-08 | ||
| abcr | AB355578-1 g |
4-(Pentafluorothio)benzonitrile, 97%; . |
401892-85-1 | 97% | 1 g |
€262.50 | 2023-07-19 | |
| abcr | AB355578-5 g |
4-(Pentafluorothio)benzonitrile, 97%; . |
401892-85-1 | 97% | 5 g |
€921.10 | 2023-07-19 |
4-(Pentafluorothio)benzonitrile Suppliers
4-(Pentafluorothio)benzonitrile Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Carmen Pérez León,Keisuke Sagisaka,Daisuke Fujita,Liyuan Han RSC Adv., 2014,4, 8550-8557
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 4-(Pentafluorothio)benzonitrile
Introduction to 4-(Pentafluorothio)benzonitrile (CAS No. 401892-85-1)
4-(Pentafluorothio)benzonitrile, identified by the chemical formula C₇H₂F₅NS and the CAS number 401892-85-1, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of thiophenyl-substituted benzonitriles, a structural motif known for its broad spectrum of biological activities. The presence of multiple fluorine atoms and a sulfur atom in its molecular structure imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and material science applications.
The synthesis of 4-(Pentafluorothio)benzonitrile typically involves multi-step organic transformations, including halogenation, thiolation, and cyanation processes. The introduction of fluorine atoms, particularly in the pentafluoro derivative, enhances the lipophilicity and metabolic stability of the compound, which are critical factors in pharmaceutical development. Additionally, the thiophene ring contributes to its binding affinity with various biological targets, including enzymes and receptors.
In recent years, 4-(Pentafluorothio)benzonitrile has been explored as a key intermediate in the synthesis of novel therapeutic agents. Its structural features make it an attractive candidate for modulating pathways involved in inflammation, cancer, and infectious diseases. For instance, studies have demonstrated its potential in inhibiting certain kinases and proteases by leveraging its ability to interact with hydrophobic pockets in protein active sites.
One of the most compelling aspects of 4-(Pentafluorothio)benzonitrile is its role in developing next-generation agrochemicals. The fluorinated thiophene core enhances the bioactivity and environmental persistence of pesticides, allowing for more effective crop protection while minimizing residues. Researchers have reported promising results in using derivatives of this compound to create herbicides with improved selectivity and lower toxicity profiles.
The pharmacological properties of 4-(Pentafluorothio)benzonitrile have also been investigated in the context of central nervous system (CNS) disorders. Its ability to cross the blood-brain barrier and interact with neurotransmitter receptors makes it a candidate for treating neurological conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies suggest that certain analogs exhibit neuroprotective effects by modulating oxidative stress and inflammation within neural tissues.
From a materials science perspective, 4-(Pentafluorothio)benzonitrile has been utilized in the development of advanced polymers and coatings. The fluorine atoms contribute to thermal stability and chemical resistance, making it suitable for high-performance applications in electronics and aerospace industries. Additionally, its ability to form coordination complexes with metal ions has opened avenues for creating functional materials with catalytic or luminescent properties.
The growing interest in 4-(Pentafluorothio)benzonitrile underscores its versatility as a building block in synthetic chemistry. Ongoing research efforts are focused on optimizing synthetic routes to improve yield and scalability while exploring novel derivatives with enhanced biological activity. Collaborative projects between academia and industry are expected to accelerate the translation of these findings into commercial products.
As our understanding of molecular interactions continues to advance, compounds like 4-(Pentafluorothio)benzonitrile will play an increasingly pivotal role in addressing global challenges in healthcare and sustainable agriculture. The integration of computational modeling with experimental validation is particularly crucial for unlocking their full potential across multiple disciplines.
In conclusion, 4-(Pentafluorothio)benzonitrile (CAS No. 401892-85-1) represents a fascinating example of how structural modifications can yield compounds with diverse applications. Its unique combination of electronic properties, biological relevance, and material science utility positions it as a cornerstone molecule in modern chemical research. As scientists continue to unravel its mysteries, we can anticipate further breakthroughs that will shape the future of pharmaceuticals, agriculture, and advanced materials.
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